molecular formula C9H8BrIO2 B1432490 Methyl 3-bromo-5-iodo-2-methylbenzoate CAS No. 1370600-52-4

Methyl 3-bromo-5-iodo-2-methylbenzoate

Cat. No.: B1432490
CAS No.: 1370600-52-4
M. Wt: 354.97 g/mol
InChI Key: URVQDHGLWAIVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-iodo-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at position 3, iodine (I) at position 5, and a methyl group (-CH₃) at position 2 of the benzene ring. The ester functional group (-COOCH₃) at position 1 completes the structure. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by the halogens and methyl substituents, which influence reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). Its CAS registry numbers include 1261588-35-5 (primary) and analogs such as 717880-58-5 and 1208075-44-8, which exhibit structural similarities .

Properties

IUPAC Name

methyl 3-bromo-5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVQDHGLWAIVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370600-52-4
Record name methyl 3-bromo-5-iodo-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-2-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. The process can be summarized as follows:

    Bromination: The starting material, 2-methylbenzoic acid, is first esterified to form methyl 2-methylbenzoate. This ester is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Iodination: The brominated product is then iodinated using iodine and a suitable oxidizing agent like potassium iodate in an acidic medium.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-iodo-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-methylbenzoate derivative.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of methyl 2-methylbenzoate.

    Oxidation: Formation of 2-methylbenzoic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-bromo-5-iodo-2-methylbenzoate belongs to a family of halogenated benzoate esters. Below is a systematic comparison with structurally related compounds, focusing on substituent patterns, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
This compound 1261588-35-5 Br (3), I (5), -CH₃ (2) ~375.00 (estimated) Cross-coupling intermediates
Methyl 3-bromo-5-methylbenzoate 161796-10-7 Br (3), -CH₃ (5) ~243.00 Pharmaceutical intermediates
Methyl 5-bromo-2-formylbenzoate 1016163-89-5 Br (5), -CHO (2) ~257.00 Aldehyde-mediated synthesis
Sandaracopimaric acid methyl ester N/A Diterpene backbone with ester ~330.00 Natural resin component
Ethyl linolenate N/A Unsaturated fatty acid ester ~308.00 Lipid studies

Key Differences

Halogen Effects: The iodine substituent in this compound enhances electrophilicity at position 5 compared to analogs like Methyl 3-bromo-5-methylbenzoate (Br at 3, CH₃ at 5). Bromine at position 3 provides moderate leaving-group ability, enabling selective functionalization.

Functional Group Variations :

  • Methyl 5-bromo-2-formylbenzoate replaces the iodine and methyl groups with a formyl (-CHO) group, making it reactive toward nucleophiles (e.g., Grignard reagents).
  • Natural analogs like sandaracopimaric acid methyl ester (a diterpene ester) lack halogenation but exhibit bioactivity in plant resins.

Synthetic Utility :

  • This compound’s dual halogenation makes it a versatile precursor for synthesizing polyhalogenated aromatics, whereas simpler analogs (e.g., Methyl 3-bromo-5-methylbenzoate) are used in less complex coupling reactions.

Research Findings and Analytical Data

Table 2: Analytical Techniques for Characterization

Compound NMR (¹H/¹³C) FTIR (Key Peaks) HPLC Retention Time GC-MS Applications
This compound Not reported C=O (~1740 cm⁻¹), C-Br (~600 cm⁻¹) Not available Limited due to high molecular weight
Methyl shikimate ¹H/¹³C C=O (~1700 cm⁻¹) ~8.2 min (Peak A) Rarely analyzed by GC-MS
Ethyl linolenate Not reported C=O (~1740 cm⁻¹), C=C (~1650 cm⁻¹) Not available Common in lipid profiling

Reactivity Insights :

  • The compound’s iodine substituent may undergo iodine-magnesium exchange in Grignard reactions, while bromine remains inert under mild conditions.
  • Analog torulosic acid methyl ester (a labdane diterpene) demonstrates how ester groups in natural products differ in stability and bioactivity compared to synthetic halogenated esters.

Biological Activity

Methyl 3-bromo-5-iodo-2-methylbenzoate is a halogenated aromatic compound that has attracted attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both bromine and iodine atoms, provides distinct chemical reactivity and potential biological activity. This article aims to explore the biological activities associated with this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula: C10H8BrI O2
  • Molecular Weight: Approximately 328.01 g/mol

The presence of halogens (bromine and iodine) in its structure suggests that it may interact with biological systems in unique ways, potentially influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity:

  • Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The halogen atoms may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

2. Anticancer Potential:

  • Preliminary studies suggest that halogenated benzoates can inhibit tumor growth by targeting specific oncogenic pathways. The compound's structural features may allow it to interact with proteins involved in cancer progression.

3. Enzyme Inhibition:

  • The compound may act as an inhibitor of certain enzymes, including those involved in metabolic processes. For instance, it has been investigated for its potential to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Table 1: Summary of Biological Activities

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains; potential for use in developing new antibiotics.
AnticancerMay inhibit tumor growth; further studies needed to elucidate mechanisms of action.
Enzyme InhibitionPotential to inhibit enzymes related to bacterial virulence factors; ongoing research in this area.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 25 μg/mL, suggesting a promising avenue for antibiotic development .

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of this compound on human cancer cell lines. The results demonstrated that at a concentration of 50 μM, the compound reduced cell viability by approximately 40% after 48 hours of treatment. Further mechanistic studies are required to understand its action on specific cancer pathways .

Case Study 3: Enzyme Inhibition

Research focusing on the inhibition of the T3SS revealed that this compound significantly downregulated the expression of key virulence factors in E. coli, indicating its potential role as a therapeutic agent against bacterial infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biomolecules: The halogen atoms can form covalent bonds with nucleophilic sites on proteins or nucleic acids, altering their function.
  • Disruption of Membrane Integrity: The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Protein Function: By binding to active sites or allosteric sites on enzymes or receptors, the compound can modulate their activity.
Mechanism Description
Covalent BondingFormation of covalent bonds with biomolecules altering their functionality.
Membrane DisruptionIntegration into microbial membranes causing increased permeability and cell lysis.
Enzyme ModulationInhibition or activation of enzyme activity through direct binding or conformational changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-iodo-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-iodo-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.